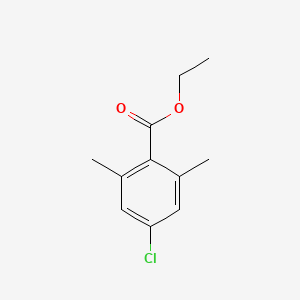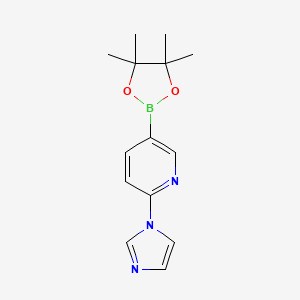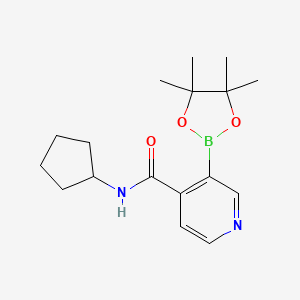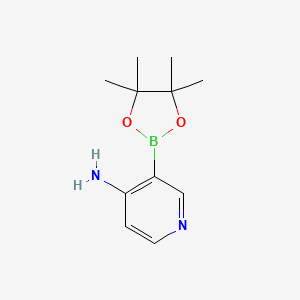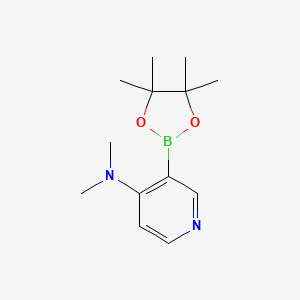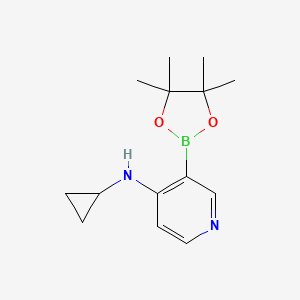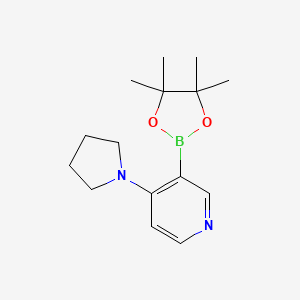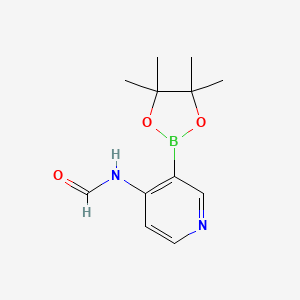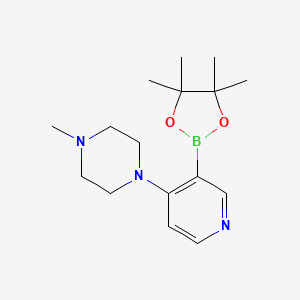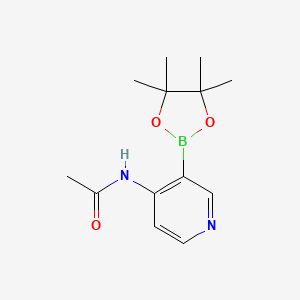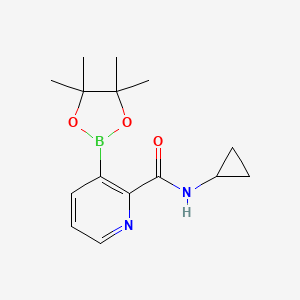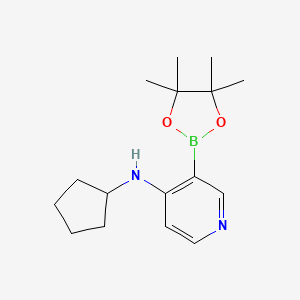
4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester (4-CPA-3-BAPE) is an organic compound that has been used in various scientific and industrial applications. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and boronic acid, a type of organic acid. 4-CPA-3-BAPE is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of approximately 124°C. It is an important precursor in the synthesis of other compounds and has a wide range of applications in organic chemistry, biochemistry, and pharmaceuticals.
作用機序
The mechanism of action of 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is not fully understood. However, it is believed that the boronic acid group of 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is responsible for its catalytic activity. It is believed that the boronic acid group acts as a Lewis acid, which can facilitate the formation of covalent bonds between the reactants. This is believed to be the mechanism by which 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester catalyzes various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester are not well understood. However, it is believed that 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester may have some anti-inflammatory and anti-oxidant effects. In addition, 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has been shown to inhibit the growth of certain cancer cell lines in vitro. However, further research is needed to determine the full extent of its biochemical and physiological effects.
実験室実験の利点と制限
The advantages of using 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester in laboratory experiments include its high reactivity, low cost, and ease of handling. It is also a relatively safe compound and does not have any known toxic effects. The main limitation of 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is that it is sensitive to air and moisture and must be stored in an airtight container.
将来の方向性
There are a number of potential future directions for research involving 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester. These include further research into its biochemical and physiological effects, as well as its use as a catalyst in various reactions. In addition, further research into its applications in organic chemistry, biochemistry, and pharmaceuticals is needed. Finally, research into the development of new synthesis methods for 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is also needed.
合成法
4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is synthesized by a reaction between 4-cyclopentylaminopyridine and 3-boronic acid pinacol ester. This reaction is carried out in a solvent such as acetonitrile or dimethylformamide at temperatures ranging from 0°C to 70°C. The reaction is catalyzed by a base such as triethylamine or pyridine. The reaction is usually complete within 1 to 2 hours. The product is then isolated by filtration and purified by recrystallization.
科学的研究の応用
4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has been studied extensively due to its wide range of applications in organic chemistry, biochemistry, and pharmaceuticals. It has been used as a reagent in the synthesis of various compounds, including heterocyclic compounds, organic dyes, and pharmaceuticals. It has also been used in the synthesis of peptides, peptidomimetics, and other organic compounds. In addition, 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has been used as a catalyst in various reactions, such as the Suzuki-Miyaura cross-coupling reaction.
特性
IUPAC Name |
N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-11-18-10-9-14(13)19-12-7-5-6-8-12/h9-12H,5-8H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLOTTZMTVNNFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

